Cas no 1554617-42-3 (4-(2-fluoro-4-methylphenyl)butan-1-amine)

4-(2-fluoro-4-methylphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-4-methylphenyl)butan-1-amine
- 1554617-42-3
- EN300-1786345
-
- インチ: 1S/C11H16FN/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
- InChIKey: RJFCFUAAYUADGI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=CC=1CCCCN
計算された属性
- せいみつぶんしりょう: 181.126677677g/mol
- どういたいしつりょう: 181.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26Ų
4-(2-fluoro-4-methylphenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786345-2.5g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1786345-1.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1786345-10.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1786345-0.25g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1786345-0.05g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1786345-1g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1786345-0.1g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1786345-10g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1786345-0.5g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1786345-5.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 5g |
$3396.0 | 2023-06-02 |
4-(2-fluoro-4-methylphenyl)butan-1-amine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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6. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
4-(2-fluoro-4-methylphenyl)butan-1-amineに関する追加情報
Introduction to 4-(2-fluoro-4-methylphenyl)butan-1-amine (CAS No. 1554617-42-3)
4-(2-fluoro-4-methylphenyl)butan-1-amine, also known by its CAS number 1554617-42-3, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This compound is a derivative of butanamine, where the amine group is attached to a butane chain, and the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. The unique combination of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 4-(2-fluoro-4-methylphenyl)butan-1-amine consists of a benzene ring substituted with fluorine and methyl groups, connected via a butyl chain to an amine group. This configuration allows for strong interactions with biological targets, such as enzymes and receptors, which is why it is frequently used in drug discovery programs. Recent studies have highlighted its potential in developing novel therapeutic agents targeting neurodegenerative diseases and cancer.
In terms of synthesis, 4-(2-fluoro-4-methylphenyl)butan-1-amine can be prepared through various methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 2-fluoro-4-methylbenzaldehyde with butanamine derivatives under specific conditions to form the desired product. Researchers have optimized these methods to improve yield and purity, ensuring scalability for industrial applications.
The pharmacological properties of 4-(2-fluoro-4-methylphenyl)butan-1-amino have been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and apoptosis, making it a promising candidate for anti-inflammatory and anticancer therapies. Additionally, its selectivity for certain targets has been validated through in vitro assays, further supporting its potential as a lead compound in drug development.
From an environmental perspective, the biodegradability and toxicity of CAS 1554617-42-based compounds are critical considerations. Recent eco-toxicological studies have shown that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, long-term exposure effects require further investigation to ensure sustainable use in industrial settings.
In conclusion, 4-(2-fluoro-4-methylphenyl)butan-amine (CAS No. 1554617–42–3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological profiling, positions it as a valuable tool in the creation of innovative therapeutic agents.
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